Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C18H25NO3S2 and a molecular weight of 367.52 g/mol. This compound features a pyrrolidine ring, a phenyl group, and a sulfanyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Attachment of the Sulfanyl Group: The sulfanyl group is added through thiolation reactions, which may involve thiols or disulfides under suitable conditions.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammatory responses.
Pathways: Modulation of oxidative stress pathways, inhibition of pro-inflammatory cytokine production.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-{2-[4-(methylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate
- Methyl 2-[(1-{2-[4-(ethylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c1-13(2)24-15-6-4-14(5-7-15)10-17(20)19-9-8-16(11-19)23-12-18(21)22-3/h4-7,13,16H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPTGPFGOCQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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